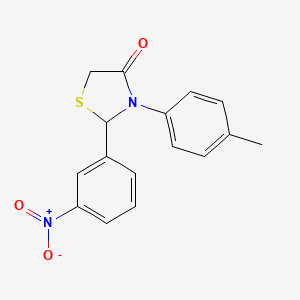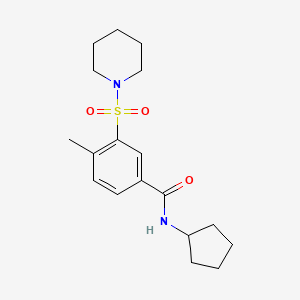
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. The compound is also referred to as CP-945,598 and has been synthesized using different methods.
作用机制
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide acts as a selective antagonist of the cannabinoid CB1 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways. This blockade of the receptor has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects
The selective blockade of the cannabinoid CB1 receptor by N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. The compound has been found to reduce the release of dopamine in the brain, which is involved in the regulation of mood and behavior. Additionally, the compound has been found to decrease the release of glutamate, which is involved in the regulation of pain perception. These effects have potential therapeutic benefits in the treatment of various neurological disorders.
实验室实验的优点和局限性
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the cannabinoid CB1 receptor, which allows for specific targeting of this receptor. Additionally, the compound has been found to be stable in various experimental conditions. However, one of the limitations is the lack of information on the compound's pharmacokinetics and pharmacodynamics, which may affect its efficacy in vivo.
未来方向
There are several future directions for the research of N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. One of the directions is the exploration of the compound's potential in the treatment of various neurological disorders. Additionally, further research is needed to elucidate the compound's pharmacokinetics and pharmacodynamics. The development of more selective and potent CB1 receptor antagonists is also an area of future research. Finally, the potential use of N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide as a tool compound in the study of the cannabinoid CB1 receptor is an area of interest.
In conclusion, N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound with potential in various scientific research applications. The compound's selectivity for the cannabinoid CB1 receptor has been found to have potential therapeutic benefits in the treatment of various neurological disorders. Further research is needed to elucidate the compound's pharmacokinetics and pharmacodynamics and to develop more selective and potent CB1 receptor antagonists.
合成方法
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzoic acid with cyclopentanone in the presence of a catalyst such as zinc chloride. The resulting product is then reacted with piperidine and sulfur dioxide to yield N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. Other methods include the reaction of 4-methylbenzoyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide.
科学研究应用
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience. The compound has been found to act as a selective antagonist of the cannabinoid CB1 receptor. This receptor is involved in various physiological processes such as pain perception, appetite regulation, and mood regulation. The selective blockade of this receptor by N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have potential therapeutic benefits in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety.
属性
IUPAC Name |
N-cyclopentyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14-9-10-15(18(21)19-16-7-3-4-8-16)13-17(14)24(22,23)20-11-5-2-6-12-20/h9-10,13,16H,2-8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOXQAZSCJVSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5061224.png)
![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)
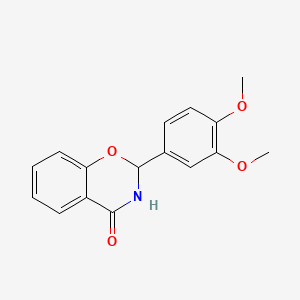

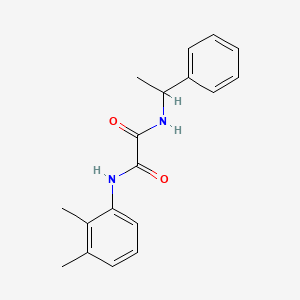
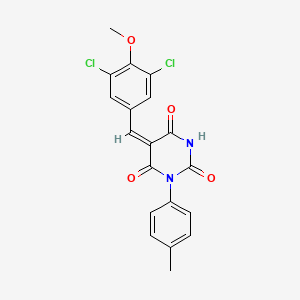



![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B5061278.png)
